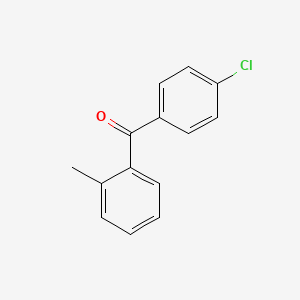

4-Chloro-2'-methylbenzophenone

Vue d'ensemble

Description

4-Chloro-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO . It is a derivative of benzophenone, which is a type of aromatic ketone .

Synthesis Analysis

The synthesis of 4-Chloro-2’-methylbenzophenone can be achieved through a Friedel-Crafts acylation reaction . This involves the reaction of toluene with 4-chlorobenzoic acid in the presence of an AlCl3 catalyst . The product of the reaction is then characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The molecular structure of 4-Chloro-2’-methylbenzophenone can be represented by the IUPAC Standard InChI: InChI=1S/C14H11ClO/c1-10-8-9-12(14(16)11-4-6-13(15)7-5-11)17-10/h4-9H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2’-methylbenzophenone are primarily electrophilic aromatic substitutions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton .Applications De Recherche Scientifique

Phototransformation in Water

A study by Vialaton et al. (1998) examined the phototransformation of 4-chloro-2-methylphenol in various types of water, including distilled and natural water containing humic substances. The research highlighted that under certain irradiation conditions, dechlorination of 4-chloro-2-methylphenol was highly efficient, leading to the formation of several photoproducts, including methylbenzoquinone. The presence of humic substances significantly enhanced the photodegradation rate at wavelengths greater than 300 nm. This study is relevant for understanding the environmental behavior and degradation of compounds similar to 4-chloro-2'-methylbenzophenone under various light conditions (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Enantioselective Electrodes

Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) as asymmetric inductors for the electrochemical reduction of prochiral organic molecules, including 4-methylbenzophenone. The study achieved up to 17% optical purity of the corresponding alcohols, indicating potential applications in stereochemical analysis and synthesis (Schwientek, Pleus, & Hamann, 1999).

Analysis in Food Products

Van Hoeck et al. (2010) developed a method to determine benzophenone and 4-methylbenzophenone in breakfast cereals. The study utilized ultrasonic extraction and gas chromatography-mass spectrometry (GC-MS), highlighting the importance of these compounds in food safety and regulation (Van Hoeck et al., 2010).

Crystal Structure Analysis

A study by Kutzke, Al-Mansour, and Klapper (1996) examined the crystal structures of 4-methylbenzophenone, revealing its stable and metastable crystal phases. This research provides insight into the physical properties of such compounds, which can be crucial for pharmaceutical and material science applications (Kutzke, Al-Mansour, & Klapper, 1996).

Biotransformation by Marine Bacillus

Arora and Jain (2012) discovered that a marine Bacillus sp. strain could biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole. This finding is significant for bioremediation and environmental clean-up strategies, demonstrating the potential of using bacteria to degrade harmful substances (Arora & Jain, 2012).

Microfluidic Photoreactor for Improved Reactions

Research by Mateos et al. (2018) highlighted the use of a microfluidic photoreactor to improve the yields and rates of light-driven reactions of 2-methylbenzophenones. This innovative approach could enhance the efficiency of photochemical processes in various scientific and industrialapplications (Mateos et al., 2018).

Decolourization and Detoxification

Arora (2012) explored the decolourization and detoxification of 4-Chloro-2-Nitrophenol by a soil bacterium, Bacillus subtilis. The study revealed the bacterium's ability to degrade 4-Chloro-2-Nitrophenol at high concentrations, offering potential applications in environmental bioremediation (Arora, 2012).

Corrosion Inhibition in Industrial Applications

Boutouil et al. (2020) investigated the use of certain benzophenone derivatives as corrosion inhibitors for mild steel in sulphuric acid solutions. The study showcased the potential industrial applications of such compounds in protecting metal surfaces (Boutouil et al., 2020).

Photocatalytic Degradation of Environmental Pollutants

Tolosana-Moranchel et al. (2018) conducted a study on the photocatalytic degradation of phenolic compounds, including those similar to this compound, using commercial TiO2 catalysts. This research is crucial for understanding the removal of hazardous organic pollutants from the environment (Tolosana-Moranchel et al., 2018).

Stabilisation of Polymers

Hodgeman (1979) studied the stabilization of polystyrene with copolymerized 2-hydroxy-4′-vinylbenzophenone, demonstrating the utility of benzophenone derivatives in enhancing the durability of polymers under UV exposure (Hodgeman, 1979).

Pharmaceutical Synthesis

Hamed (2004) explored the synthesis of Efavirenz analogues, utilizing a compound structurally related to this compound. This research contributes to the development of new pharmaceuticals, particularly non-nucleoside HIV-1 reverse transcriptase inhibitors (Hamed, 2004).

Mécanisme D'action

Target of Action

Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

It is synthesized via friedel-crafts acylation . The compound’s interaction with its targets could involve various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenones are known to influence various biochemical pathways, including those involved in oxidative stress and inflammation .

Result of Action

Benzophenones are known to have various biological effects, including anti-inflammatory, antioxidant, and potential anticancer activities .

Action Environment

The action, efficacy, and stability of 4-Chloro-2’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by exposure to UV light . Additionally, the compound’s reactivity and stability can be influenced by the presence of different solvents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFWKJOKONNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403700 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41064-50-0 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(2-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

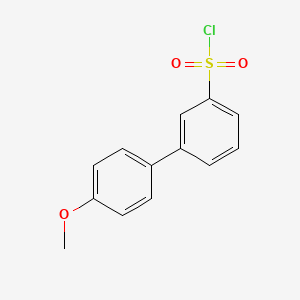

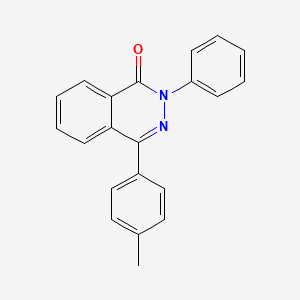

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)

![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)